1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
Properties
IUPAC Name |
3-nonyl-1H-benzimidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPICXUBUJKFCNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCN1C2=CC=CC=C2NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid derivative. One common method is the reaction of o-phenylenediamine with nonyl aldehyde under acidic conditions, followed by cyclization to form the benzimidazole ring . Another approach involves the use of nonyl carboxylic acid and o-phenylenediamine in the presence of a dehydrating agent .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and high-throughput screening methods can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Nonyl-1H-benzimidazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitrating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include N-oxides, amines, and various substituted benzimidazole derivatives .
Scientific Research Applications
3-Nonyl-1H-benzimidazol-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In the case of antimicrobial activity, it disrupts the cell membrane integrity and interferes with DNA replication .
Comparison with Similar Compounds
Similar Compounds
1H-benzimidazol-2-one: Lacks the nonyl side chain but shares the core benzimidazole structure.
2-Phenyl-1H-benzimidazol-5-amine: Contains a phenyl group instead of a nonyl group.
5,6-Dimethyl-1H-benzimidazol-2-one: Features methyl groups at positions 5 and 6 of the benzene ring.
Uniqueness
3-Nonyl-1H-benzimidazol-2-one is unique due to its long nonyl side chain, which imparts distinct physicochemical properties and biological activities compared to other benzimidazole derivatives. This structural feature enhances its lipophilicity, making it more effective in interacting with lipid membranes and hydrophobic pockets of proteins .
Biological Activity
1-Nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one (CAS No. 35840-05-2) is a chemical compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure
This compound is characterized by a benzodiazole core with a nonyl group attached, which influences its lipophilicity and biological interactions. The molecular formula is , with a molecular weight of approximately 260.38 g/mol.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O |
| Molecular Weight | 260.38 g/mol |
| CAS Number | 35840-05-2 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties against certain bacterial strains.
- Antioxidant Properties : It may act as an antioxidant, scavenging free radicals and reducing oxidative stress in cells.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts.
Antimicrobial Activity
A study conducted on various derivatives of benzodiazole indicated that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antioxidant Activity
Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capacity of benzodiazole derivatives. In vitro assays demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in cultured cells .
Enzyme Inhibition
A recent investigation into the enzyme inhibitory effects of benzodiazoles found that this compound inhibited acetylcholinesterase activity. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Toxicological Profile
While the compound shows promising biological activities, it is essential to consider its safety profile. Data from toxicological assessments indicate:
- Acute Toxicity : The compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) .
Safety Precautions
Handling should include appropriate personal protective equipment (PPE) to prevent exposure.
Q & A
Q. What are the optimal synthetic routes for 1-nonyl-2,3-dihydro-1H-1,3-benzodiazol-2-one, and how can purity be ensured?
The synthesis typically involves alkylation of the benzimidazol-2-one core with nonyl bromide under mild alkaline conditions (e.g., K₂CO₃ in DMF). Post-reaction, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to remove unreacted alkyl halides and byproducts. Characterization via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) confirms structural integrity .
Q. How should researchers characterize the compound’s structural and electronic properties?
Employ spectroscopic techniques:
- NMR : Analyze proton environments (e.g., nonyl chain integration, benzodiazol-2-one ring protons).
- FT-IR : Confirm carbonyl (C=O) stretch (~1700 cm⁻¹) and N-H vibrations.
- Mass Spectrometry : Use HRMS for molecular ion validation. Computational methods (DFT) can predict electronic properties, such as HOMO-LUMO gaps, to correlate with reactivity .
Advanced Research Questions
Q. How can crystallographic data discrepancies between alkyl-substituted benzodiazol-2-one derivatives be resolved?
Variations in alkyl chain length (e.g., nonyl vs. dodecyl) alter crystal packing and symmetry. Use single-crystal X-ray diffraction (SXRD) with SHELXL for refinement . Compare unit cell parameters and intermolecular interactions (e.g., van der Waals forces in alkyl chains). For ambiguous data, employ twin refinement or high-resolution synchrotron sources .
Q. What experimental strategies evaluate the compound’s pharmacological potential?
- In vitro assays : Screen for antimicrobial activity (MIC assays against Gram+/Gram- bacteria) or neuroprotective effects (e.g., Aβ-induced toxicity in neuronal cells) .
- Binding studies : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biological targets (e.g., enzymes, receptors) .
Q. How to design experiments for structure-activity relationship (SAR) studies?
- Variation of substituents : Synthesize analogs with shorter/longer alkyl chains or substituted benzyl groups.
- Biological testing : Compare IC₅₀ values across analogs to identify key structural motifs.
- Computational docking : Map ligand-receptor interactions (e.g., AutoDock Vina) to rationalize activity trends .
Q. How should researchers address contradictions in biological activity data across studies?
- Replicate assays : Control variables (e.g., cell line, solvent, concentration).
- Statistical validation : Use ANOVA or Student’s t-test to assess significance.
- Meta-analysis : Pool data from multiple studies to identify confounding factors (e.g., batch-to-batch compound variability) .
Methodological Notes
- Crystallography : SHELXL is preferred for small-molecule refinement due to robust handling of twinning and disorder .
- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., Gaussian for IR/NMR simulations) .
- Biological Assays : Include positive/negative controls and cytotoxicity assays (e.g., MTT) to distinguish specific vs. nonspecific effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
